molecular formula C8H5N3O4 B3218702 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 1190311-46-6

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B3218702
CAS No.: 1190311-46-6
M. Wt: 207.14 g/mol
InChI Key: CMBNUIXGRASMAR-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure with a nitro group at the 3-position and a carboxylic acid group at the 5-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic synthesis. One common approach is the nitration of a pyrrolo[3,2-b]pyridine precursor, followed by carboxylation. The nitration can be achieved using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position. Subsequent carboxylation can be performed using carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.

    Substitution: Formation of various substituted pyrrolo[3,2-b]pyridine derivatives.

Scientific Research Applications

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored for its potential anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, such as kinases. The nitro group can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt key signaling pathways in cells, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different positioning of the nitro group.

    3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid: A reduced form of the compound with an amino group instead of a nitro group.

    5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a chlorine atom instead of a nitro group.

Uniqueness

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)5-2-1-4-7(10-5)6(3-9-4)11(14)15/h1-3,9H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBNUIXGRASMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223923
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-46-6
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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